N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that features a trifluoromethyl group and a thiadiazole ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique properties . The thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom, which imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate thiosemicarbazides with carbon disulfide under basic conditions to form the thiadiazole ring . The trifluoromethyl group can be introduced using reagents such as Umemoto’s reagents, which are known for their efficiency in trifluoromethylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: It is used in the development of agrochemicals and materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function . The exact molecular pathways involved depend on the specific biological context and target molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
Uniqueness
N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is unique due to the presence of the isopropylthio group, which can impart different steric and electronic properties compared to other alkylthio groups. This can influence the compound’s reactivity, biological activity, and overall properties .
Properties
IUPAC Name |
N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3OS2/c1-7(2)21-12-19-18-11(22-12)17-10(20)8-5-3-4-6-9(8)13(14,15)16/h3-7H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMAPSKYKOQAUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(S1)NC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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